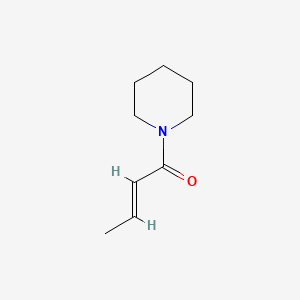

1-(1-Oxobut-2-enyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

3626-69-5 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(E)-1-piperidin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2,6H,3-5,7-8H2,1H3/b6-2+ |

InChI Key |

DEHSTVNSEJEWPR-QHHAFSJGSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1CCCCC1 |

Canonical SMILES |

CC=CC(=O)N1CCCCC1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 1 Oxobut 2 Enyl Piperidine

Reactivity of the N-Acylpiperidine Moiety

The N-acylpiperidine segment of the molecule is characterized by the interplay of the piperidine (B6355638) ring's nitrogen atom and the adjacent carbonyl group. This interaction significantly influences the chemical behavior of this part of the molecule.

Nucleophilic Character of the Nitrogen Atom (after deacylation if relevant)

The nitrogen atom in the piperidine ring of 1-(1-Oxobut-2-enyl)piperidine is part of an amide functional group. Due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, the nitrogen atom is substantially less nucleophilic and basic compared to the parent piperidine molecule. This electron-withdrawing effect of the acyl group diminishes the nitrogen's ability to act as a nucleophile. masterorganicchemistry.comnih.gov

However, should the acyl group be removed through a deacylation reaction (e.g., hydrolysis), the highly nucleophilic character of the piperidine nitrogen would be restored. Piperidine itself is a strong secondary amine nucleophile, readily participating in a variety of nucleophilic substitution and addition reactions. masterorganicchemistry.comresearchgate.net For instance, piperidine is significantly more nucleophilic than other cyclic amines like morpholine, an effect attributed to the absence of electron-withdrawing atoms within the ring. masterorganicchemistry.com The nucleophilicity of amines generally correlates with their basicity, with secondary amines like piperidine being more nucleophilic than primary amines or ammonia. masterorganicchemistry.com

Table 1: Comparison of Nucleophilicity Parameters

| Compound | Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity |

|---|---|---|

| Piperidine | 18.13 researchgate.net | High |

| Morpholine | 15.6 | Moderate |

Electrophilic Properties at the Carbonyl Center

The carbonyl carbon of the amide group in this compound is an electrophilic center. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. However, the resonance contribution from the nitrogen atom's lone pair reduces the electrophilicity of the carbonyl carbon compared to that in ketones or aldehydes.

Despite this reduced reactivity, the carbonyl group can undergo nucleophilic acyl substitution reactions, typically under forcing conditions, leading to the cleavage of the amide bond. The stability of the amide bond is a well-established principle in organic chemistry.

Reactivity of the α,β-Unsaturated Carbonyl System (1-Oxobut-2-enyl)

The 1-oxobut-2-enyl moiety is an α,β-unsaturated carbonyl system, which confers a distinct and versatile reactivity profile to the molecule. This system is characterized by electronic conjugation between the carbon-carbon double bond and the carbonyl group.

Michael Addition Reactions

The conjugated system in this compound makes the β-carbon electrophilic, rendering it susceptible to nucleophilic attack in a process known as Michael addition or conjugate addition (1,4-addition). beilstein-journals.orgnih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. beilstein-journals.orgnih.gov

A wide range of nucleophiles can participate in Michael additions to α,β-unsaturated systems. However, α,β-unsaturated amides and lactams are noted to be less reactive as Michael acceptors compared to other α,β-unsaturated carbonyl compounds. beilstein-journals.orgnih.gov The outcome of the reaction (1,2-addition vs. 1,4-addition) is influenced by the nature of the nucleophile and the reaction conditions. youtube.com Soft nucleophiles, such as enamines, cuprates (Gilman reagents), and thiols, generally favor 1,4-addition.

Table 2: Examples of Nucleophiles in Michael Additions

| Nucleophile Type | Example | Expected Reaction |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate | 1,4-addition |

| Enamines | Pyrrolidine enamine of cyclohexanone | 1,4-addition |

| Thiols | Thiophenol | 1,4-addition |

The reaction proceeds via the formation of a stabilized enolate intermediate after the initial nucleophilic attack at the β-carbon. beilstein-journals.org This intermediate is then typically protonated to yield the final 1,4-adduct. beilstein-journals.org

Hydrogenation of the Double Bond

The carbon-carbon double bond in the α,β-unsaturated system can be selectively reduced through catalytic hydrogenation. This reaction saturates the double bond to afford the corresponding saturated N-acylpiperidine derivative, 1-(1-oxobutyl)piperidine. Various catalytic systems can be employed for this transformation. Precious metal catalysts such as rhodium and ruthenium are effective for the hydrogenation of α,β-unsaturated esters and amides. rsc.org More recently, the development of more sustainable and atom-economic methods has led to the use of copper(I)/N-heterocyclic carbene (NHC) complexes for the conjugate reduction of these substrates using dihydrogen (H₂). rsc.orgrsc.orgchemrxiv.org

This approach provides a green alternative to the use of stoichiometric reducing agents like hydrosilanes. rsc.orgrsc.org The choice of catalyst and reaction conditions can allow for high chemoselectivity, reducing the C=C double bond without affecting the C=O bond of the amide.

Table 3: Catalytic Systems for Hydrogenation of α,β-Unsaturated Amides

| Catalyst System | Reducing Agent | Key Features |

|---|---|---|

| Rh/DuanPhos complex | H₂ | Achieves asymmetric hydrogenation of tetrasubstituted α,β-unsaturated amides. researchgate.net |

| Copper(I)/NHC complexes | H₂ | Atom-economic and sustainable alternative to precious metals and hydrosilanes. rsc.orgrsc.orgchemrxiv.org |

Diels-Alder Reactions and Other Cycloadditions

The α,β-unsaturated carbonyl system can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions. In these reactions, this compound would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the N-acyl group. The stereochemical outcome of these reactions is often highly predictable and can be influenced by the use of Lewis acid catalysts.

Beyond the Diels-Alder reaction, the double bond can also engage in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., nitrones, nitrile oxides, azomethine ylides) to form five-membered heterocyclic rings. chemrxiv.orgchemrxiv.org Additionally, photochemical [2+2] cycloadditions with alkenes can occur, leading to the formation of cyclobutane rings. youtube.com The specific reaction pathway and product depend on the reacting partner and the reaction conditions (thermal or photochemical). youtube.commdpi.com

Mechanisms of Key Transformations

The reactivity of this compound is characterized by its susceptibility to nucleophilic attack at the β-carbon of the α,β-unsaturated system, a classic example of a Michael addition. Furthermore, the double bond can participate in cycloaddition reactions, and the amide bond is subject to hydrolysis under certain conditions.

Elucidation of Reaction Pathways

The principal reaction pathway for this compound involves the conjugate addition of nucleophiles. Due to the electron-withdrawing effect of the carbonyl group, the β-carbon possesses a partial positive charge, making it an electrophilic center. Nucleophiles, denoted as Nu⁻, will preferentially attack this position.

The general mechanism for the Michael addition to this compound can be outlined as follows:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the butenoyl chain. This is the rate-determining step and leads to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a protic acid, to yield the final 1,4-adduct.

This pathway is common for a variety of nucleophiles, including amines, thiols, and carbanions. The piperidine moiety can influence the stereochemical outcome of this addition, particularly if chiral catalysts or auxiliaries are employed.

Another significant reaction pathway for compounds containing a conjugated enamide system is cycloaddition. For instance, this compound can theoretically participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles. The specific regioselectivity and stereoselectivity of such cycloadditions would be dependent on the nature of the dipole and the reaction conditions.

Hydrolysis of the amide bond represents a further reaction pathway. Under acidic or basic conditions, the carbonyl group can be attacked by water or hydroxide ions, leading to the cleavage of the amide bond and the formation of piperidine and but-2-enoic acid. The stability of the amide bond in this compound is a key factor in its chemical profile.

Kinetic Studies of Relevant Reactions

Kinetic studies provide quantitative insight into the rates and mechanisms of the reactions involving this compound. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, the kinetics of Michael additions to analogous α,β-unsaturated carbonyl compounds have been investigated.

The rate of the Michael addition is significantly influenced by several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles will generally react faster.

Solvent: The polarity and protic nature of the solvent can affect the stability of the transition state and the rate of the reaction.

Steric Hindrance: Bulky substituents on either the nucleophile or the α,β-unsaturated system can decrease the reaction rate.

Catalysis: The reaction can be catalyzed by both acids and bases. Lewis acids can activate the enone system towards nucleophilic attack, while bases can increase the concentration of the nucleophilic species.

For instance, kinetic studies on the addition of thiols to α,β-unsaturated carbonyls have shown that the reaction often follows second-order kinetics, being first order in both the thiol and the unsaturated compound. The rate constants for such reactions are highly dependent on the structure of the reactants.

Table 1: Hypothetical Kinetic Data for the Michael Addition of a Thiol to this compound at 25°C

| Nucleophile (Thiol) | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

| Thiophenol | Methanol | 0.15 |

| Benzyl Mercaptan | Methanol | 0.08 |

| Cysteine | Water (pH 7.4) | 0.25 |

Note: The data in this table is illustrative and based on general trends observed for Michael additions to similar α,β-unsaturated amides. Actual experimental values may vary.

The study of the hydrolysis kinetics of amides reveals that the rate is dependent on pH and temperature. The hydrolysis of acyclic amides is generally slower than that of strained cyclic amides (lactams). The planarity of the amide bond in this compound contributes to its relative stability towards hydrolysis under neutral conditions.

Spectroscopic Characterization Methodologies for 1 1 Oxobut 2 Enyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-(1-Oxobut-2-enyl)piperidine in solution. Due to the restricted rotation around the amide C-N bond, some NMR signals, particularly for the piperidine (B6355638) protons and carbons alpha to the nitrogen, may appear broadened or as two distinct sets of signals at lower temperatures. researchgate.net

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. acdlabs.comwikipedia.org The spectrum is characterized by signals from the piperidine ring and the butenoyl group.

Piperidine Ring Protons: The piperidine ring exhibits three sets of methylene (B1212753) proton signals. The protons on the carbons adjacent to the nitrogen (α-protons, H-2'/H-6') are deshielded by the amide group and are expected to resonate around δ 3.4-3.6 ppm. The β-protons (H-3'/H-5') and the γ-proton (H-4') are expected to appear further upfield, typically in the δ 1.5-1.7 ppm range, as complex multiplets. chemicalbook.com

Butenoyl Group Protons: The butenoyl chain gives rise to three distinct signals. The vinylic protons (H-2 and H-3) form an AX system and appear in the olefinic region (δ 6.0-7.5 ppm). The H-3 proton, being adjacent to a methyl group, will appear as a doublet of quartets, while the H-2 proton, adjacent to the carbonyl group, will appear as a doublet. The terminal methyl protons (H-4) will resonate as a doublet around δ 1.8-2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2'/ H-6' (α-CH₂) | 3.4 – 3.6 | Triplet / Multiplet |

| H-3'/ H-5' (β-CH₂) | 1.5 – 1.7 | Multiplet |

| H-4' (γ-CH₂) | 1.5 – 1.7 | Multiplet |

| H-2 (Olefinic) | 6.2 – 6.5 | Doublet |

| H-3 (Olefinic) | 6.8 – 7.2 | Doublet of Quartets |

| H-4 (Methyl) | 1.8 – 2.0 | Doublet |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C-1) is significantly deshielded and is expected to resonate in the range of δ 165-170 ppm.

Olefinic Carbons: The two sp²-hybridized carbons of the double bond (C-2 and C-3) will appear in the typical alkene region, from δ 120-145 ppm.

Piperidine Carbons: The carbons of the piperidine ring will show distinct signals. The α-carbons (C-2'/C-6') are deshielded by the nitrogen and are expected around δ 42-48 ppm. The β-carbons (C-3'/C-5') and γ-carbon (C-4') will appear further upfield, typically between δ 24-27 ppm. researchgate.net

Methyl Carbon: The terminal methyl carbon (C-4) of the butenoyl group is expected to have a chemical shift of approximately δ 18-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | 165 – 170 |

| C-2 (Olefinic) | 120 – 125 |

| C-3 (Olefinic) | 140 – 145 |

| C-4 (Methyl) | 18 – 20 |

| C-2' / C-6' (α-C) | 42 – 48 |

| C-3' / C-5' (β-C) | 25 – 27 |

| C-4' (γ-C) | 24 – 26 |

Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals by showing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.eduustc.edu.cn It would confirm the assignments made in the 1D spectra, for instance, by showing a cross-peak between the olefinic proton at ~6.3 ppm and the carbon at ~122 ppm (H-2 to C-2), and between the α-piperidine protons at ~3.5 ppm and the carbon at ~45 ppm (H-2'/H-6' to C-2'/C-6').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton. columbia.eduustc.edu.cn Key expected correlations for this compound include:

A correlation between the α-protons of the piperidine ring (H-2'/H-6') and the amide carbonyl carbon (C-1).

Correlations from the olefinic proton H-2 to the carbonyl carbon (C-1) and the other olefinic carbon (C-3).

A correlation from the methyl protons (H-4) to the olefinic carbon C-3.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. For this compound, the nitrogen is part of a tertiary amide functional group. The chemical shift is sensitive to the degree of nN → π*C=O conjugation (amide resonance). nsf.gov In typical acyclic tertiary amides, the ¹⁵N chemical shift is found in the range of 100-160 ppm relative to nitromethane. nsf.govrsc.org The exact position would reflect the planarity of the amide bond and the electron-donating/withdrawing nature of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₉H₁₅NO) is 153 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 153. The fragmentation pattern would likely be dominated by cleavages adjacent to the carbonyl group and the nitrogen atom. Key predicted fragments for N-acyl piperidines include:

Alpha-cleavage: Loss of the side chain to form the piperidinyl cation at m/z 84.

Acylium Ion Formation: Cleavage of the C-N amide bond to generate a stable acylium ion [CH₃CH=CHCO]⁺ at m/z 69.

Piperidine Ring Fragmentation: A common fragmentation pathway for the piperidine ring itself involves the loss of an ethylene (B1197577) molecule (28 Da) from the m/z 84 fragment, leading to a fragment at m/z 56. nist.govnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 153 | [M]⁺˙ (Molecular Ion) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

| 69 | [C₄H₅O]⁺ (Butenoyl cation) |

| 56 | [C₃H₆N]⁺ |

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com This method is ideal for analyzing volatile compounds like this compound in complex mixtures. The compound would first travel through a GC column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The time it takes to exit the column is its retention time, a characteristic identifier. Upon exiting the GC, the molecule enters the mass spectrometer, where it is ionized and fragmented, producing the mass spectrum described above, thus confirming its identity. semanticscholar.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds, including those that are thermally fragile. libretexts.org In the context of piperidine-containing molecules, ESI-MS typically yields abundant [M+H]⁺ ions, which correspond to the protonated molecule. nih.gov This allows for the ready determination of the compound's molecular weight.

Tandem mass spectrometry (ESI-MS/MS) provides further structural information through the analysis of fragmentation patterns. For piperidine alkaloids, common fragmentation pathways include the loss of water (H₂O) or other small molecules from the substituent groups. scielo.br The specific fragmentation pattern is influenced by the nature and position of substituents on the piperidine ring. nih.govscielo.br For instance, in related piperidine derivatives, the loss of water from a hydroxyl group or the loss of an acetic acid molecule from an acetate (B1210297) substituent are predominant fragmentation processes. scielo.br High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments, providing further confirmation of the molecular structure. mdpi.com

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 168.1383 | Protonated molecule |

| [M+Na]⁺ | 190.1202 | Sodium adduct |

| [M+K]⁺ | 206.0942 | Potassium adduct |

Note: The predicted m/z values are based on the molecular formula C₁₀H₁₇NO and the most common adducts. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the amide and alkene functional groups. The C=O stretching vibration of the tertiary amide is a strong indicator and typically appears in the region of 1650-1630 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would likely be observed around 1640-1600 cm⁻¹. Additionally, the C-H stretching vibrations of the piperidine ring and the butenyl chain would be visible in the 3000-2800 cm⁻¹ region. The out-of-plane C-H bending of the trans-alkene is expected around 970 cm⁻¹.

Analysis of related compounds provides further insight. For example, the IR spectrum of piperidine itself shows characteristic N-H and C-H stretching and bending vibrations. chemicalbook.comnist.gov In N-substituted piperidines, the N-H band is absent, and the position of other bands can shift depending on the substituent. nih.gov The study of various carboxylate complexes has also provided detailed information on the stretching frequencies of C=O groups in different chemical environments. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1650 - 1630 |

| C=C (Alkene) | Stretch | 1640 - 1600 |

| C-H (Alkane/Alkene) | Stretch | 3100 - 2800 |

| C-H (trans-Alkene) | Bend (out-of-plane) | ~970 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

For this compound, the key chromophore is the α,β-unsaturated carbonyl system. This conjugated system is expected to exhibit a strong π → π* transition. Based on Woodward-Fieser rules for α,β-unsaturated ketones, the λ_max can be estimated. The base value for an acyclic α,β-unsaturated ketone is 215 nm. Substituents on the double bond will cause a bathochromic (red) shift. The presence of the piperidine nitrogen, acting as an auxochrome, will also influence the absorption, likely causing a further shift to a longer wavelength. A weaker n → π* transition is also expected at a longer wavelength, but it may be less prominent.

Studies on related α,β-unsaturated aldehydes and ketones show characteristic absorption bands in the UV region. upi.edu The reaction of piperidine with other compounds has been monitored using UV-Vis spectroscopy, demonstrating how the electronic environment of the piperidine nitrogen can affect the spectrum. researchgate.net

Table 3: Estimated UV-Vis Absorption for this compound in a Non-polar Solvent

| Transition | Estimated λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~220 - 240 | α,β-unsaturated carbonyl |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. libretexts.org It detects inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. medium.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

For this compound, the C=C double bond of the enone system is expected to produce a strong Raman signal due to its high polarizability. researchgate.net The C=O stretch of the amide will also be Raman active. The symmetric vibrations of the piperidine ring are also typically well-defined in Raman spectra. The non-destructive nature of Raman spectroscopy and its insensitivity to aqueous media make it a valuable tool for in-situ analysis. spectroscopyonline.com The technique can be used to characterize the spatial and electronic structures of molecules, often aided by quantum chemical calculations to assign the observed spectral lines. researchgate.net

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C (Alkene) | Stretch | 1640 - 1600 | Strong |

| C=O (Amide) | Stretch | 1650 - 1630 | Medium |

| C-C (Ring) | Stretch | 1000 - 800 | Medium |

Computational Chemistry and Theoretical Studies of 1 1 Oxobut 2 Enyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the spectroscopic behavior of 1-(1-Oxobut-2-enyl)piperidine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound reveal key details about its geometry, charge distribution, and molecular orbitals, which are essential for predicting its reactivity.

The optimized molecular structure shows a piperidine (B6355638) ring in a stable chair conformation. The exocyclic group, consisting of the oxobut-2-enyl chain, is attached to the nitrogen atom. The planarity of the α,β-unsaturated carbonyl system is a key feature, influencing the molecule's electronic properties.

Calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the piperidine ring and the double bond of the butenyl group, while the LUMO is concentrated on the carbonyl group and the conjugated system.

Global reactivity descriptors derived from these orbital energies help quantify the molecule's chemical behavior.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -0.24 eV | Indicates electron-donating ability |

| LUMO Energy | -0.01 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 0.23 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 0.125 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 0.115 eV | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 8.69 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 0.068 eV | Describes the ability to act as an electrophile |

Note: These values are theoretical predictions and may vary with the computational method and basis set used.

While specific Time-Dependent Density Functional Theory (TD-DFT) studies dedicated to predicting the UV-Vis absorption spectra of this compound are not extensively available in the searched literature, this methodology is the standard approach for such predictions. TD-DFT calculations would typically be used to compute the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental spectrum. For a conjugated system like the one present in this molecule, transitions such as π → π* would be of primary interest.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics (MD) simulation studies for this compound were not found in the reviewed literature. MD simulations would be valuable for exploring the conformational flexibility of the molecule over time, especially the dynamics of the piperidine ring (e.g., chair-boat interconversion) and the rotation around the N-C bond connecting the piperidine and the butenyl moiety. Such simulations could also provide insights into its interactions with solvents or biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound focuses on identifying the most stable three-dimensional arrangements of the atoms. The primary conformational features include the puckering of the piperidine ring and the orientation of the substituent at the nitrogen atom.

The lowest energy conformer, as predicted by computational methods, features the piperidine ring in a classic chair conformation. This is the most stable arrangement for six-membered saturated rings, as it minimizes both angle strain and torsional strain. The oxobut-2-enyl group is attached to the nitrogen in an equatorial position, which is generally favored to reduce steric hindrance.

The energy landscape of a molecule describes the potential energy as a function of its geometric coordinates. While a complete mapping of the energy landscape for this specific molecule is not available, the key features would include the energy minima corresponding to stable conformers (like the chair conformation) and the energy barriers for conformational changes, such as ring inversion.

Table 2: Selected Computed Geometric Parameters for the Minimized Conformer

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | N-C(carbonyl) | 1.39 Å |

| Bond Angle | O=C-N | 120.5° |

| Bond Angle | C=C-C(carbonyl) | 122.1° |

| Dihedral Angle | C=C-C=O | ~180° (trans) |

Note: These are representative values from computational models.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of compounds.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are valuable for assigning signals in experimental spectra.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹³C Shift (ppm) | Corresponding Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Carbonyl C | 165.4 | - | - |

| C=C (alpha to C=O) | 122.8 | H on alpha C | 6.6 |

| C=C (beta to C=O) | 140.1 | H on beta C | 6.9 |

| Methyl C | 18.2 | Methyl H's | 1.9 |

| Piperidine C (adjacent to N) | 42.5 / 47.8 | H's on adjacent C's | 3.5 |

| Piperidine C (beta to N) | 25.5 / 26.4 | H's on beta C's | 1.6 |

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and can have systematic deviations from experimental values.

Applications of 1 1 Oxobut 2 Enyl Piperidine in Advanced Organic Synthesis

As an Intermediate in the Synthesis of Complex Organic Molecules

The primary role of 1-(1-Oxobut-2-enyl)piperidine as a synthetic intermediate is derived from the electrophilic nature of its carbon-carbon double bond, which is activated by the adjacent carbonyl group. This structural arrangement makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. nih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

In this capacity, the compound serves as a synthon for introducing the 1-oxo-1-(piperidin-1-yl)butan-3-yl moiety into a target molecule. Nucleophiles such as organocuprates, enolates, amines, and thiols can add to the β-carbon of the butenoyl chain, effectively elongating the carbon skeleton or introducing new functional groups. This strategy is fundamental in the stepwise assembly of more complex molecular architectures where the piperidine (B6355638) group may impart desirable properties such as increased solubility or specific conformational constraints.

| Reactant 1 (Michael Acceptor) | Reactant 2 (Nucleophile) | General Product Structure | Bond Formed |

|---|---|---|---|

| This compound | Nu:⁻ (e.g., R₂CuLi, RSH, R₂NH) | Piperidine-C(O)-CH₂-CH(Nu)-CH₃ | Carbon-Nucleophile |

Role in the Construction of Functionalized Heterocyclic Systems

The N-butenoylpiperidine moiety is a valuable precursor for constructing new ring systems through cycloaddition reactions. oxfordsciencetrove.com The electron-deficient alkene can act as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. When reacted with a suitable diene, it can form a six-membered ring, thereby providing a straightforward route to complex cyclic and bicyclic structures containing the N-acylpiperidine fragment. researchgate.net The stereochemistry of the newly formed ring can often be controlled by the choice of reactants and reaction conditions.

Furthermore, the double bond can participate in other pericyclic reactions, such as [2+2] cycloadditions with other alkenes or 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides. nih.govnih.gov These methods are instrumental in synthesizing highly functionalized and structurally diverse carbo- and heterocyclic frameworks, which are prevalent in natural products and medicinally important compounds. nih.govmdpi.com Radical cyclization reactions involving the butenoyl group also offer a pathway to bridged azabicyclic systems. rsc.org

| Reaction Type | Reactant 1 (N-Butenoylpiperidine moiety) | Reactant 2 | Resulting Ring System |

|---|---|---|---|

| Diels-Alder [4+2] | Dienophile | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered Heterocycle |

Contributions to Chemical Probe Development (molecular tools for biological studies, not clinical)

Chemical probes are molecular tools used to study biological systems, for example, by selectively binding to a specific protein to elucidate its function. nih.govnih.govcreative-biolabs.com While there is limited direct evidence of this compound being used as a chemical probe itself, the piperidine scaffold is a ubiquitous structural motif in the design of such molecules. researchgate.net Piperidine derivatives are frequently developed as selective ligands for various biological targets, including G-protein coupled receptors and ion channels.

The N-butenoylpiperidine moiety could be utilized as a reactive handle in the development of covalent probes. The Michael acceptor functionality allows for the formation of a stable covalent bond with nucleophilic residues (such as cysteine) on a target protein. This covalent labeling can be used to irreversibly inhibit enzyme activity or to "pull down" proteins for identification and further study. The development of such tools is a key aspect of chemical biology and drug discovery.

Utilization in Materials Science Research

The application of this compound as a monomer or precursor in materials science is not widely documented in scientific literature. In principle, the vinyl group within the molecule allows it to undergo polymerization. Radical polymerization, initiated by thermal or photochemical means, could potentially yield a polymer with piperidine side chains (poly(this compound)). Such materials could exhibit interesting properties due to the presence of the polar and basic piperidine rings. However, research in this specific area appears to be limited, with studies in the field tending to focus on other piperidine-containing monomers, such as those with methacrylate (B99206) groups. researchcommons.orgresearchcommons.org

Development of New Synthetic Methodologies Featuring the N-Butenoylpiperidine Moiety

The N-butenoylpiperidine moiety serves as a classic and reliable substrate for developing and optimizing new synthetic methodologies. Its well-defined reactivity as an α,β-unsaturated amide makes it an ideal test case for new catalysts, reagents, and reaction conditions. For instance, chemists developing novel asymmetric catalysts for conjugate addition reactions frequently employ simple Michael acceptors like this one to validate their methods.

New protocols for reactions such as organocatalyzed Michael additions, transition-metal-catalyzed conjugate additions, or novel cycloaddition cascades can be effectively demonstrated using the N-butenoylpiperidine system. nih.gov Its straightforward synthesis and the ease of monitoring its conversion to product (e.g., by NMR spectroscopy or chromatography) make it a practical tool for methodological innovation in organic chemistry.

Structural Analysis and Stereochemical Considerations

Conformational Preferences of the Piperidine (B6355638) Ring and Butenoyl Substituent

The conformational landscape of 1-(1-Oxobut-2-enyl)piperidine is primarily defined by two key structural features: the conformation of the piperidine ring and the rotational isomerism around the C-N amide bond.

Piperidine Ring Conformation: The piperidine ring, like cyclohexane, typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, in N-acylpiperidines, the situation is more complex. The nitrogen atom's lone pair can participate in resonance with the adjacent carbonyl group, imparting a partial double-bond character to the C-N bond. fcien.edu.uymsu.edu This electronic interaction flattens the geometry around the nitrogen atom, influencing the ring's conformational preference. While the chair form is common, studies on related N-acylpiperidines show that twist-boat conformations can also be populated. nih.govresearchgate.netacs.org Analysis of the Cambridge Structural Database (CSD) for N-acylpiperidine substructures indicates that while the majority adopt chair conformations, a notable percentage (around 12-23%) are found in twist-boat forms. nih.govacs.org The energy difference between these conformations can be small, often within a few kcal/mol. nih.govresearchgate.net

Butenoyl Substituent Orientation: The partial double-bond character of the amide C-N bond creates a significant barrier to rotation, estimated to be between 15 and 23 kcal/mol. fcien.edu.uy This restricted rotation results in distinct planar conformers, often referred to as s-cis and s-trans isomers (referring to the arrangement about the C-C single bond adjacent to the double bond) or more generally as amide rotamers. This barrier is high enough that these conformers can often be observed as separate species by techniques like NMR spectroscopy at room temperature. msu.edumontana.edu The equilibrium between these rotamers is influenced by steric hindrance between the butenoyl group and the piperidine ring.

Computational studies and experimental data for related N-acylpiperidines provide insight into the energetic landscape.

Table 1: Conformational Energy Data for Related N-Acylpiperidines

| Conformation Type | Feature | Relative Energy (ΔG) | Reference |

|---|---|---|---|

| Ring Conformation | Twist-boat vs. Chair | ~1.5 kcal/mol less favorable | nih.govresearchgate.net |

| Amide Rotation | Rotational Barrier | 15-23 kcal/mol | fcien.edu.uy |

| Substituted Ring | Axial vs. Equatorial (2-methyl) | Axial favored by up to -3.2 kcal/mol | nih.govresearchgate.net |

This table presents generalized energy values from studies on N-acylpiperidine derivatives to illustrate the conformational preferences.

Influence of Stereochemistry on Molecular Interactions and Reactivity (e.g., (E) vs (Z) isomers)

The (E)-isomer, with the alkyl groups on opposite sides of the double bond, is generally the more sterically favored and thermodynamically stable form. The (Z)-isomer, with the groups on the same side, often exhibits higher steric strain. This fundamental difference in geometry affects how the molecule packs in a crystal lattice and how it approaches and interacts with other molecules, such as reactants or biological receptors. oup.com

The reactivity of the double bond, particularly in reactions like Michael additions or cycloadditions, can be highly dependent on its stereochemistry. The accessibility of the β-carbon to nucleophilic attack can differ significantly between the (E) and (Z) isomers. Furthermore, the stereochemistry can be selectively controlled during synthesis or altered post-synthesis. For instance, photochemical methods can be used to induce E-Z isomerization in α,β-unsaturated amides. oup.com In some palladium-catalyzed reactions, the (E)- and (Z)-isomers of related substrates have been shown to react at different rates, enabling stereoselective synthesis. acs.orgcapes.gov.br

Table 2: Comparison of (E) and (Z) Isomers in α,β-Unsaturated Amides

| Property | (E)-Isomer | (Z)-Isomer | Reference |

|---|---|---|---|

| Thermodynamic Stability | Generally more stable | Generally less stable | General Principle |

| Reactivity | Can exhibit different reaction rates compared to the (Z)-isomer | Can exhibit different reaction rates compared to the (E)-isomer | acs.orgcapes.gov.br |

| Interconversion | Can be converted to (Z)-isomer (e.g., photochemically) | Can be converted to (E)-isomer (e.g., photochemically or thermally) | oup.com |

| Synthesis | Stereoselective syntheses are available | Stereoselective syntheses are available | organic-chemistry.org |

This table summarizes general characteristics observed for the E/Z isomers of α,β-unsaturated amides.

Crystallographic Studies (if available for related derivatives from research)

While a specific crystal structure for this compound was not found in the searched literature, extensive crystallographic data exists for closely related N-acylpiperidines and other α,β-unsaturated amides, providing a strong basis for understanding its likely solid-state structure. nih.govacs.org

Analysis of the Cambridge Structural Database (CSD) shows that N-acylpiperidine derivatives predominantly crystallize with the piperidine ring in a chair conformation. nih.gov However, as noted earlier, a significant minority adopt a twist-boat conformation, suggesting that crystal packing forces can influence the conformational preference. acs.org

X-ray diffraction studies on related α,β-unsaturated amides have successfully elucidated the solid-state conformations, including the specific rotamer about the amide bond and the E/Z geometry of the double bond. For example, a study of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide identified two distinct conformational isomers in the solid state, an s-cis and an s-trans form, which were unambiguously characterized by X-ray analysis. researchgate.net This demonstrates that different rotamers can be stable enough to be isolated and studied crystallographically.

A representative table of crystallographic data for a related heterocyclic compound is shown below to illustrate the type of information obtained from such studies.

Table 3: Illustrative Crystal Data for a Related Heterocyclic Compound Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₇H₃₄N₂O₄ |

| Formula Weight | 450.56 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | a = 8.0460(10) Å |

| b = 14.280(2) Å | |

| c = 22.646(3) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 2602.0(6) ų |

| Z | 4 |

Data adapted from a representative crystallographic study of a complex heterocyclic molecule for illustrative purposes. rsc.org

This type of data allows for the precise determination of bond lengths, bond angles, and torsional angles, which are the definitive measures of a molecule's conformation in the solid state. For this compound, such a study would confirm the piperidine ring pucker, the planarity of the amide group, and the (E) or (Z) configuration of the butenyl chain.

Future Research Directions for 1 1 Oxobut 2 Enyl Piperidine

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to 1-(1-oxobut-2-enyl)piperidine and its derivatives is paramount. Current methods often rely on standard amide bond formation from crotonic acid or its activated derivatives and piperidine (B6355638). Future research should target more innovative and sustainable approaches.

One promising avenue is the exploration of catalytic C-H activation strategies. Direct functionalization of piperidine precursors could offer a more atom-economical route, minimizing the need for pre-functionalized starting materials. Additionally, flow chemistry methodologies could be developed to enable safer, more scalable, and highly controlled production of the target compound.

Furthermore, the synthesis of N-alkenyl compounds through novel pathways, such as the stereoselective transformation of N-fluoroalkyl-1,2,3-triazoles, presents an intriguing possibility for creating a diverse range of N-alkenyl derivatives, including those based on the piperidine scaffold. uochb.cz The development of methods for the synthesis of cyclic enaminones, which are structurally related to this compound, could also provide valuable insights and alternative synthetic strategies. researchgate.net

| Potential Novel Synthetic Approach | Key Advantages | Relevant Research Areas |

| Catalytic C-H Activation | Atom economy, reduced waste | Organometallic catalysis, reaction engineering |

| Flow Chemistry | Scalability, safety, control | Microreactor technology, process optimization |

| N-alkenyl Synthesis from Triazoles | Stereoselectivity, diversity | Heterocyclic chemistry, reaction mechanism |

| Cyclic Enaminone Synthesis | Structural diversity | Natural product synthesis, medicinal chemistry |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While the Michael addition to the α,β-unsaturated system is a well-known reaction, detailed kinetic and computational studies are lacking.

Future investigations should employ advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reaction progress and identify transient intermediates. researchgate.net Isotope labeling studies could definitively elucidate bond-forming and bond-breaking steps in various reactions. researchgate.net

Computational studies, specifically Density Functional Theory (DFT), can provide valuable insights into transition state geometries and activation energies, helping to rationalize observed stereochemical outcomes and predict the feasibility of new reactions. mdpi.comnih.gov For instance, mechanistic studies on the palladium-catalyzed asymmetric hydrogenation of related systems have revealed complex pathways involving tautomerization and isomerization, highlighting the need for detailed investigations. researchgate.net

Expansion of Synthetic Utility and Applications

The synthetic utility of this compound can be significantly expanded beyond its current applications. Its electrophilic nature makes it an ideal Michael acceptor for a wide range of nucleophiles. Future research should explore reactions with novel carbon, nitrogen, oxygen, and sulfur nucleophiles to generate a diverse library of piperidine derivatives.

These derivatives could serve as key intermediates in the total synthesis of complex natural products and pharmaceutically active compounds. researchgate.netresearchgate.net The piperidine moiety is a common structural motif in many biologically active molecules. researchgate.net For example, the utility of related α,β-unsaturated acids in the synthesis of various heterocyclic compounds has been demonstrated, suggesting similar potential for this compound. researchgate.net

Furthermore, the development of stereoselective reactions, such as asymmetric Michael additions and conjugate additions, would be highly valuable for accessing enantiomerically pure compounds with potential applications in medicinal chemistry. The use of chiral catalysts or auxiliaries could enable the synthesis of specific stereoisomers with distinct biological activities.

Computational Design and Prediction of Derivative Properties

Computational chemistry offers a powerful tool for the rational design of novel this compound derivatives with tailored properties. By employing computational methods, researchers can predict various physicochemical and biological properties of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Quantum mechanical calculations can be used to predict electronic properties, such as molecular electrostatic potential (MEP) maps, which can indicate sites of reactivity. mdpi.com Molecular docking simulations can be employed to predict the binding affinity of derivatives to specific biological targets, aiding in the design of potential enzyme inhibitors or receptor modulators. nih.gov

For instance, computational design has been successfully used to predict the properties of high-energy materials and to understand the structure-activity relationships of drug candidates. mdpi.comresearchgate.net Similar approaches can be applied to design this compound derivatives with specific electronic, steric, and lipophilic properties for various applications.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity | Reaction mechanism analysis, catalyst design |

| Molecular Docking | Binding affinity, interaction modes | Drug discovery, enzyme inhibition studies |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity | Lead optimization in medicinal chemistry |

| Molecular Dynamics (MD) Simulations | Conformational analysis, stability | Understanding dynamic behavior in solution |

Integration into New Chemical Biology Tools (molecular level studies, not clinical)

The unique chemical properties of this compound make it an attractive candidate for the development of novel chemical biology tools for studying biological processes at the molecular level. chimia.chupenn.edu Its reactive Michael acceptor functionality can be exploited for covalent labeling of proteins and other biomolecules.

Future research could focus on designing and synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin, for the detection and visualization of specific cellular targets. chimia.ch These chemical probes could be used to study protein-protein interactions, enzyme activity, and subcellular localization. upenn.edu

Furthermore, the development of photo-caged derivatives of this compound would allow for spatiotemporal control over its reactivity, enabling researchers to study dynamic cellular processes with high precision. chimia.ch The integration of this compound into strategies for targeted protein degradation also represents a promising frontier. universiteitleiden.nl The development of biosensors based on related molecular scaffolds further highlights the potential in this area. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Oxobut-2-enyl)piperidine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as acylation of piperidine derivatives followed by controlled oxidation. For example, analogous compounds like (E)-4-arylbut-3-enoic acids are synthesized using DMF as a solvent, NADP+/NADPH cofactors, and glucose dehydrogenase (GDH) for redox balance . Optimization may involve adjusting molar ratios (e.g., 1:1.2 for substrates and reagents) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Essential for confirming structural integrity. For example, α,β-unsaturated ketone protons in similar compounds resonate at δ 6.2–7.0 ppm, while piperidine protons appear as multiplets at δ 1.5–3.0 ppm .

- ESI-TOF Mass Spectrometry : Provides accurate molecular ion peaks (e.g., m/z 287.35 for C17H21NO3 derivatives) and fragmentation patterns .

Q. How can researchers validate the purity of this compound?

- Methodology : Use orthogonal methods:

- HPLC/GC : With C18 columns and UV detection (λ = 254 nm) for non-polar analogs .

- Melting Point Analysis : Sharp melting ranges (e.g., 120–122°C) indicate high purity .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Model transition states and electron density maps for α,β-unsaturated ketone moieties to predict regioselectivity in nucleophilic additions .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding and steric effects .

Q. What strategies resolve contradictions in reported spectral data for piperidine derivatives?

- Methodology :

- Control Experiments : Replicate synthesis under standardized conditions (e.g., NIST protocols) to isolate variables like solvent polarity or temperature .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-(2-methylphenyl)piperidin-4-one) to identify shifts caused by substituent effects .

Q. How can stereochemical outcomes be controlled during the synthesis of this compound analogs?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts (e.g., DpkA Psyrin) to favor specific diastereomers, as seen in (S,E)-2-hydroxy-4-arylbut-3-enoic acid synthesis .

- Chiral HPLC : Separate racemic mixtures using columns like Chiralpak IA/IB and analyze enantiomeric excess (ee) via polarimetry .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.